molecular formula C34H48O23 B13847664 7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one

7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one

Cat. No.: B13847664
M. Wt: 824.7 g/mol
InChI Key: VLSZKXHJJYJMLH-MURLPFHWSA-N
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Description

The compound 7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is a complex organic molecule characterized by multiple hydroxyl groups and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, primarily focusing on the formation of glycosidic bonds and the introduction of hydroxyl groups. The process typically starts with the preparation of the chromenone core, followed by the sequential addition of sugar moieties through glycosylation reactions. Each glycosylation step requires specific protecting groups to ensure selective reactions at desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale glycosylation reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkoxides or thiolates in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of ethers or thioethers.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with a similar chromenone core and multiple hydroxyl groups.

    Rutin: A glycoside of quercetin with additional sugar moieties.

    Kaempferol: Another flavonoid with a similar structure but different hydroxylation pattern.

Uniqueness

The uniqueness of 7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one lies in its highly glycosylated structure, which imparts unique solubility and stability properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C34H48O23

Molecular Weight

824.7 g/mol

IUPAC Name

7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14?,15?,16?,17?,19-,20?,21?,22?,23?,24?,25?,26?,27?,28-,29-,30-,31+,32-,33-,34-/m0/s1

InChI Key

VLSZKXHJJYJMLH-MURLPFHWSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)CO)O[C@H]4C(C([C@H](C(O4)CO)O[C@H]5C(C([C@H](C(O5)CO)O[C@H]6C(C([C@H](C(O6)CO)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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